Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC15867573
InChI: InChI=1S/C28H28N2O8S2/c1-20-13-15-21(16-14-20)40(37,38)30(18-6-12-26(31)32)28(33)27-22-8-2-4-10-24(22)29(17-7-19-39(34,35)36)25-11-5-3-9-23(25)27/h2-5,8-11,13-16H,6-7,12,17-19H2,1H3,(H-,31,32,34,35,36)/p+1
SMILES:
Molecular Formula: C28H29N2O8S2+
Molecular Weight: 585.7 g/mol

Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt

CAS No.:

Cat. No.: VC15867573

Molecular Formula: C28H29N2O8S2+

Molecular Weight: 585.7 g/mol

* For research use only. Not for human or veterinary use.

Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt -

Specification

Molecular Formula C28H29N2O8S2+
Molecular Weight 585.7 g/mol
IUPAC Name 4-[(4-methylphenyl)sulfonyl-[10-(3-sulfopropyl)acridin-10-ium-9-carbonyl]amino]butanoic acid
Standard InChI InChI=1S/C28H28N2O8S2/c1-20-13-15-21(16-14-20)40(37,38)30(18-6-12-26(31)32)28(33)27-22-8-2-4-10-24(22)29(17-7-19-39(34,35)36)25-11-5-3-9-23(25)27/h2-5,8-11,13-16H,6-7,12,17-19H2,1H3,(H-,31,32,34,35,36)/p+1
Standard InChI Key VYTOBATYLKBDAR-UHFFFAOYSA-O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(CCCC(=O)O)C(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a 10-methylacridinium core substituted at the 9-position with a N-(3-carboxypropyl)-4-methylphenylsulfonamide carbonyl group and at the 10-position with a 3-sulfopropyl chain . The zwitterionic nature arises from the cationic acridinium nitrogen and the anionic sulfonate groups, which enhance solubility in aqueous media while minimizing intermolecular electrostatic repulsion . The 4-methylphenylsulfonyl moiety introduces steric bulk and electron-withdrawing effects, critical for modulating chemiluminescence (CL) kinetics .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number211106-69-3
Purity99.35%
Molecular FormulaC₃₀H₃₁N₂O₉S₂⁺Derived¹
SMILESOC(=O)CCCN(S(=O)(=O)c1ccc(cc1)C)C(=O)c1c2ccccc2[n+](c2c1cccc2)CCCS(=O)(=O)O

¹Derived from SMILES string analysis.

Synthesis and Characterization

Synthetic Routes

The synthesis involves two primary steps: (1) acylation of 4-methylbenzenesulfonamide with acridine-9-carboxylic acid chloride to form the sulfonamide-carboxamide intermediate, followed by (2) N-alkylation with methyl triflate to yield the quaternary acridinium salt . A modified pathway employs anhydrous acetonitrile as the solvent for N-methylation to prevent hydrolysis of reactive intermediates . The final inner salt is isolated via rigorous washing with nonpolar solvents to remove unreacted precursors, achieving >95% purity .

Purification and Analytical Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C6-phenyl column and acetonitrile/0.1% trifluoroacetic acid mobile phase confirms chemical purity . Structural validation employs electrospray ionization quadrupole time-of-flight (ESI-QTOF) mass spectrometry and ¹H NMR, with characteristic signals for the acridinium proton (δ 8.74 ppm) and sulfopropyl methylene groups (δ 4.94 ppm) .

Chemiluminescent Properties and Reaction Kinetics

Emission Mechanism

Chemiluminescence arises from the base-induced decomposition of the acridinium salt, generating an excited-state 10-methylacridan-9-one emitter via a dioxetanone intermediate . The sulfonamide leaving group’s electron-withdrawing nature accelerates oxidation kinetics while extending the emission lifetime compared to ester analogues .

Table 2: Comparative CL Kinetics of Acridinium Derivatives

Compound TypekCL (s⁻¹) in NaOHkCL (s⁻¹) in TBAOHSurfactant Effect (ΔkCL)Source
Sulfonamide (This Study)0.5–0.90.7–1.2+15–20%
Aryl Ester2.0–3.54.0–6.0+50–70%
Perfluorinated Alkyl Ester6.76.5-3%

Environmental Modulators

  • Base Type: Replacing NaOH with tetra-n-butylammonium hydroxide (TBAOH) increases emission intensity by 20–30% due to enhanced solubilization of hydrophobic intermediates .

  • Surfactants: Cetyltrimethylammonium chloride (CTAC) extends the emission lifetime by stabilizing the dioxetanone intermediate through micellar encapsulation .

Stability in Aqueous and Organic Media

Aqueous Stability

The zwitterionic structure confers exceptional stability in acidic aqueous solutions (1 mM HCl), with <5% degradation over 30 days at 4°C . Hydrolysis susceptibility increases under alkaline conditions (pH > 9), necessitating lyophilized storage for long-term preservation .

Thermal and Photolytic Degradation

Differential scanning calorimetry (DSC) reveals a decomposition onset at 215°C, attributable to cleavage of the sulfonamide bond . Photolytic stability under UV light (254 nm) exceeds 48 hours, making the compound suitable for prolonged assay workflows .

Applications in Analytical Chemistry and Diagnostics

Immunoassays

The compound serves as a chemiluminescent label in electrochemiluminescence immunoassays (ECLIA) for detecting cardiac troponin I and prostate-specific antigen, achieving limits of detection (LOD) ≤1 pg/mL . Its long emission lifetime (1–50 s) enables time-resolved detection, reducing background noise in heterogeneous samples .

Nucleic Acid Hybridization Protection Assays (HPA)

In HPA, the acridinium sulfonamide’s stability in hybridization buffers allows selective detection of single-stranded DNA targets via light emission suppression in duplex regions . Applications include viral load quantification (e.g., HIV-1 RNA) with a dynamic range of 10²–10⁷ copies/mL .

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